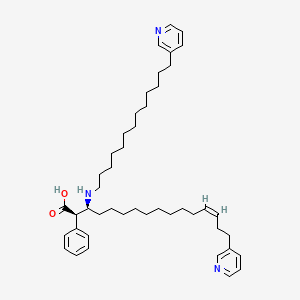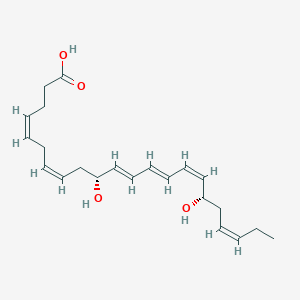
protectin D1
描述
AP-001, also known as neuroprotectin D1 or this compound, is a small molecule with the chemical formula C22H32O4. This compound is naturally produced in the body and plays a crucial role in repairing damage caused by the immune system. It is currently being investigated for its potential therapeutic applications, particularly in treating hearing loss caused by noise, drugs, or aging .
作用机制
AP-001 的作用机制涉及其在体内作为天然修复剂的作用。当免疫系统在应对威胁时造成损伤时,AP-001 会被释放以修复和恢复受损的组织。它同时作用于多个途径,包括炎症、细胞死亡和组织修复。 这使得 AP-001 成为一种用途广泛的化合物,有可能解决各种类型的损伤,包括由噪音、药物和衰老引起的损伤 .
生化分析
Biochemical Properties
Neuroprotectin D1 is synthesized from docosahexaenoic acid through the action of 15-lipoxygenase-1. It is an aliphatic acyclic alkene with 22 carbon atoms, two hydroxyl groups at the 10 and 17 carbon positions, and a carboxylic acid group at the one carbon position . Neurothis compound interacts with various enzymes, proteins, and biomolecules, including phospholipase A2, which releases docosahexaenoic acid from membrane phospholipids, and 15-lipoxygenase-1, which oxygenates docosahexaenoic acid to produce Neurothis compound . Additionally, Neurothis compound binds to human retinal pigment epithelium cells and neutrophils, inducing dephosphorylation of Bcl-xL and activating PI3K/Akt and mTOR/p70S6K pathways .
Cellular Effects
Neurothis compound exerts significant effects on various cell types and cellular processes. In human neural cells, Neurothis compound promotes cell survival by downregulating pro-inflammatory gene expression and inhibiting apoptosis . It also influences cell signaling pathways, such as the PI3K/Akt and mTOR/p70S6K pathways, leading to enhanced cell survival during oxidative stress-induced apoptosis . In retinal pigment epithelium cells, Neurothis compound reduces inflammation and prevents cellular degeneration . Furthermore, Neurothis compound modulates gene expression by downregulating β-secretase (BACE1) and upregulating α-secretase (ADAM10), thereby shifting amyloid precursor protein cleavage from an amyloidogenic to a non-amyloidogenic pathway .
Molecular Mechanism
At the molecular level, Neurothis compound exerts its effects through various mechanisms. It binds to specific receptors on target cells, such as retinal pigment epithelium cells and neutrophils, leading to the activation of signaling pathways that promote cell survival and reduce inflammation . Neurothis compound inhibits the formation of the Bax/Bcl-xL complex in the mitochondrial membrane, decreasing the release of cytochrome c and reducing pro-apoptotic activity . Additionally, Neurothis compound downregulates the expression of pro-inflammatory enzymes, such as cyclooxygenase-2, and upregulates anti-apoptotic proteins, such as Bcl-2 and Bcl-xL .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Neurothis compound have been observed to change over time. Neurothis compound exhibits potent anti-inflammatory and neuroprotective effects shortly after administration . Over time, Neurothis compound continues to exert its protective effects by reducing inflammation, preventing apoptosis, and promoting cell survival . Studies have shown that Neurothis compound remains stable and effective in reducing inflammation and oxidative stress in various disease models .
Dosage Effects in Animal Models
The effects of Neurothis compound vary with different dosages in animal models. At low doses, Neurothis compound effectively reduces inflammation and promotes cell survival without causing adverse effects . At higher doses, Neurothis compound may exhibit toxic effects and lead to adverse outcomes . Studies have shown that Neurothis compound has a dose-dependent effect on reducing amyloid-beta peptide release and downregulating pro-inflammatory gene expression in Alzheimer’s disease models .
Metabolic Pathways
Neurothis compound is involved in several metabolic pathways, primarily related to its synthesis from docosahexaenoic acid. The enzyme phospholipase A2 releases docosahexaenoic acid from membrane phospholipids, which is then oxygenated by 15-lipoxygenase-1 to produce Neurothis compound . Neurothis compound interacts with various enzymes and cofactors, including phospholipase A2 and 15-lipoxygenase-1, to exert its anti-inflammatory and neuroprotective effects . Additionally, Neurothis compound influences metabolic flux and metabolite levels by modulating gene expression and enzyme activity .
Transport and Distribution
Neurothis compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It binds to high-affinity receptors on target cells, such as retinal pigment epithelium cells and neutrophils, facilitating its transport and distribution . Neurothis compound is also transported through blood lipoproteins to reach various tissues, including the brain and retina . Its localization and accumulation in specific tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
Neurothis compound exhibits specific subcellular localization, which is crucial for its activity and function. It is localized in the mitochondrial membrane, where it inhibits the formation of the Bax/Bcl-xL complex and reduces pro-apoptotic activity . Neurothis compound is also found in the cytoplasm and nucleus, where it modulates gene expression and signaling pathways . The subcellular localization of Neurothis compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
化学反应分析
AP-001 会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括氧化剂、还原剂和催化剂。从这些反应中形成的主要产物取决于所用试剂和具体条件。 例如,AP-001 的氧化会导致不同氧化衍生物的形成,而还原则会产生该化合物的还原形式 .
科学研究应用
AP-001 具有广泛的科学研究应用。在化学领域,它因其独特的化学性质以及作为更复杂分子构建块的潜力而受到研究。在生物学领域,AP-001 因其在细胞修复和再生中的作用而受到研究。在医学领域,它正在被探索作为治疗听力损失、炎症和其他与免疫系统损伤相关的疾病的治疗剂。
相似化合物的比较
AP-001 在能够同时作用于多个途径方面是独一无二的。类似的化合物包括其他神经保护剂和抗炎分子。例如,神经保护素 D1 和保护素 D1 与 AP-001 密切相关,并具有相似的性质。 AP-001 能够解决多种类型的损伤,以及它在人体中的自然存在,使其成为一种特别有前途的治疗应用化合物 .
准备方法
AP-001 的制备涉及复杂的合成路线。虽然关于合成路线和反应条件的具体细节尚未公开,但已知该化合物可以通过涉及多个步骤的有机化学技术合成。 AP-001 的工业生产方法仍在开发中,因为该化合物目前处于研究阶段 .
属性
IUPAC Name |
(4Z,7Z,10R,11E,13E,15Z,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-2-3-10-15-20(23)17-12-8-9-13-18-21(24)16-11-6-4-5-7-14-19-22(25)26/h3,5-13,17-18,20-21,23-24H,2,4,14-16,19H2,1H3,(H,25,26)/b7-5-,9-8+,10-3-,11-6-,17-12-,18-13+/t20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDZYJSQHCXHEG-SFVBTVKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C\C=C\C=C\[C@@H](C/C=C\C/C=C\CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101031663 | |
| Record name | Protectin D1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Neuroprotectin D1 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003689 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
660430-03-5 | |
| Record name | Neuroprotectin D1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=660430-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protectin D1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101031663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AP-001 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3FX063KLI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


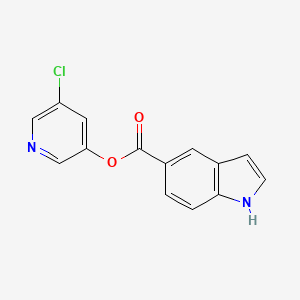
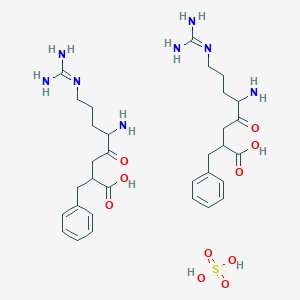
![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255315.png)
![(3R,3aS,7R,7aS)-2-benzyl-3-[4-fluoro-3-[(E)-2-phenylethenyl]phenyl]-7-methyl-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1255317.png)

![(2,6-Difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]methanone](/img/structure/B1255320.png)
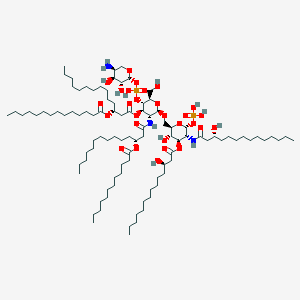
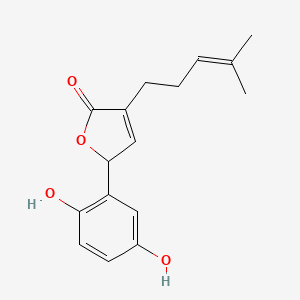
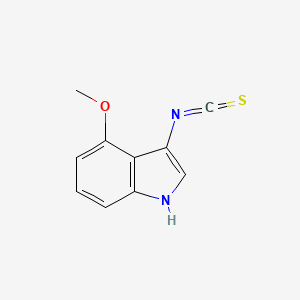
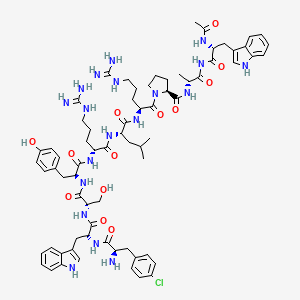
![(1R,5R,6S)-rel-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1255331.png)
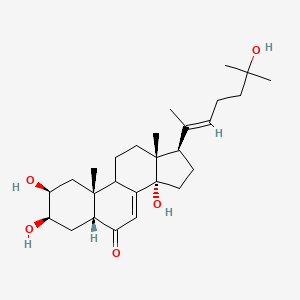
![8-[1-[4-(Dimethylamino)phenyl]-3-(3-methyl-1-piperidinyl)propyl]-5,7-dimethoxy-4-phenyl-1-benzopyran-2-one](/img/structure/B1255334.png)
